molecular formula C16H22O4 B2638404 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate CAS No. 243973-72-0

1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate

Cat. No.: B2638404
CAS No.: 243973-72-0
M. Wt: 278.348
InChI Key: RPQJBUGKLCQPER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate typically involves the esterification of malonic acid derivatives with appropriate alcohols. One common method is the reaction of 2,6-diethyl-4-methylphenylmalonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate is unique due to its specific substitution pattern on the phenyl ring and the presence of two methyl ester groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

dimethyl 2-(2,6-diethyl-4-methylphenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-6-11-8-10(3)9-12(7-2)13(11)14(15(17)19-4)16(18)20-5/h8-9,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQJBUGKLCQPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C(C(=O)OC)C(=O)OC)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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